molecular formula C9H17ClN2O B6267390 N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 2549030-58-0

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No. B6267390
CAS RN: 2549030-58-0
M. Wt: 204.7
InChI Key:
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Description

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, commonly referred to as PCCA-HCl, is an important organic compound used in a variety of scientific research applications. It is a cyclic amide with a piperidine moiety, and is used as a reagent in organic synthesis and as a starting material for a variety of drugs. PCCA-HCl is a versatile compound that can be used in a variety of laboratory experiments, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

PCCA-HCl is widely used in scientific research applications, particularly in the fields of organic synthesis and drug discovery. It has been used to synthesize a variety of compounds, including pharmaceuticals, antibiotics, and other organic compounds. It is also used as a starting material for a variety of drug molecules, and has been used in the synthesis of several important drugs, including cephalosporins and fluoroquinolones.

Mechanism of Action

PCCA-HCl is an amphiphilic compound, meaning that it has both hydrophilic and hydrophobic properties. This allows it to interact with both water and lipid molecules, allowing it to interact with a variety of biological targets. It is believed that PCCA-HCl binds to certain proteins and enzymes, which then leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
PCCA-HCl has a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the inhibition of certain receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has been used to treat a variety of diseases, including Alzheimer’s disease, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

PCCA-HCl has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of experiments, and is relatively stable in solution. However, it is important to note that PCCA-HCl is a toxic compound, and should be handled with caution.

Future Directions

The potential applications of PCCA-HCl are vast, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the production of PCCA-HCl. Additionally, further research could be conducted to explore the biochemical and physiological effects of PCCA-HCl, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore the potential for PCCA-HCl to be used as a drug delivery system, as well as its potential for use in the production of other organic compounds. Finally, further research could be conducted to explore the potential for PCCA-HCl to be used as a catalyst in organic synthesis.

Synthesis Methods

PCCA-HCl can be synthesized in several different ways. The most common method is a multi-step process involving the reaction of an amide with a cyclopropyl carboxylic acid in the presence of a base. The reaction is then followed by the addition of hydrochloric acid to form the desired product. Other methods of synthesis include the use of a Grignard reagent or the use of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves the reaction of piperidine with cyclopropanecarbonyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Cyclopropanecarbonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with cyclopropanecarbonyl chloride in the presence of diethyl ether to form N-(piperidin-3-yl)cyclopropanecarboxamide.", "Step 2: The resulting amide is then hydrolyzed with sodium hydroxide to form N-(piperidin-3-yl)cyclopropanecarboxylic acid.", "Step 3: The carboxylic acid is then reacted with hydrochloric acid to form N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride." ] }

CAS RN

2549030-58-0

Product Name

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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